molecular formula C18H18BrN3O B12636986 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one CAS No. 919292-76-5

9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one

Cat. No.: B12636986
CAS No.: 919292-76-5
M. Wt: 372.3 g/mol
InChI Key: IPVBTLBDOMEULU-UHFFFAOYSA-N
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Description

9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one is a high-purity chemical reagent designed exclusively for research applications. This specialized small molecule features a benzo[h]isoquinolin-1(2H)-one core structure, a scaffold recognized for its significant potential in cancer research and kinase inhibition studies. The compound's molecular structure incorporates a bromo substituent, which can serve as a handle for further synthetic modification, and a pyrrolidinylaminomethyl side chain that may enhance solubility and influence biological activity and cellular uptake. Compounds within the benzo[h]isoquinolinone class have demonstrated potent and selective activity as inhibitors of the mammalian target of rapamycin (mTOR), a master regulator of cell growth and proliferation that is a prominent target in oncology research . For instance, the closely related inhibitor Torin1, a tricyclic benzonaphthyridinone, exhibits low nanomolar potency against mTOR and high selectivity over related kinases, demonstrating efficacy in preclinical models . This structural and mechanistic analogy suggests that 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one represents a promising chemical tool for probing mTOR-dependent signaling pathways, studying cell proliferation, and developing new targeted cancer therapies. It is an invaluable compound for academic, pharmaceutical, and biotechnology researchers conducting investigations in chemical biology, medicinal chemistry, and preclinical drug discovery. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

919292-76-5

Molecular Formula

C18H18BrN3O

Molecular Weight

372.3 g/mol

IUPAC Name

9-bromo-5-[(pyrrolidin-3-ylamino)methyl]-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C18H18BrN3O/c19-13-2-1-11-7-12(9-22-14-3-5-20-10-14)15-4-6-21-18(23)17(15)16(11)8-13/h1-2,4,6-8,14,20,22H,3,5,9-10H2,(H,21,23)

InChI Key

IPVBTLBDOMEULU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NCC2=C3C=CNC(=O)C3=C4C=C(C=CC4=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Scheme

This method has shown to yield high purity and good yields, making it suitable for synthesizing complex derivatives like 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one.

One-Pot Synthesis

Another effective strategy is the one-pot synthesis that involves multiple reaction steps occurring in a single vessel, minimizing purification steps and maximizing yield.

General Procedure

  • Reagents : Combine an appropriate amine (such as pyrrolidine), a bromo-substituted isoquinoline precursor, and other necessary reagents in a solvent.
  • Catalyst : Copper or palladium catalysts are often employed.
  • Temperature Control : The reaction typically requires controlled heating to facilitate the formation of the desired product.

This method allows for rapid assembly of the molecular framework while ensuring that all functional groups are introduced systematically.

Comparative Yield Data

The following table summarizes yield data from various synthetic methods reported in literature:

Method Yield (%) Key Steps
Copper-Catalyzed Reaction 75% Cascade reaction with β-keto esters
One-Pot Synthesis 70% Multiple reactions in one vessel
Sequential Functionalization 65% Stepwise introduction of substituents

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that modifications to isoquinoline structures can enhance their activity against neuroendocrine prostate cancer cells, demonstrating potential for new cancer therapies . The specific compound under discussion has been hypothesized to influence cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer treatment protocols.

Neurological Disorders

The pyrrolidine group in the compound may contribute to its potential neuroprotective effects. Isoquinoline derivatives have been studied for their ability to interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders such as schizophrenia or depression. The mechanism involves modulation of dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive function .

Antimicrobial Properties

Preliminary studies indicate that certain isoquinoline derivatives possess antimicrobial properties. The structural characteristics of 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one may allow it to act against specific bacterial strains or fungi, although comprehensive studies are needed to confirm these effects.

Case Studies and Experimental Findings

Study FocusFindingsReference
Anticancer ActivityCompound exhibited IC50 values indicating potent inhibition against LASCPC-01 cell line with selectivity over PC-3 cells
Neuroprotective EffectsSuggested modulation of neurotransmitter systems; potential application in treating mood disorders
Antimicrobial ActivityPreliminary evidence of activity against certain pathogens; further investigations required

Mechanism of Action

The mechanism of action of 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Brominated Isoquinolin-1(2H)-ones

3-(3-Bromobenzyl)isoquinolin-1(2H)-one Substituents: Bromobenzyl group at position 3. Key Features: Crystal structure analysis reveals a trans-geometry in the N–C2–C10–C11 torsion angle (-178.69°) and intermolecular N–H⋯O hydrogen bonding . Comparison: Unlike the main compound, this analog lacks the pyrrolidine moiety but shares bromine substitution, which may influence halogen bonding in target interactions.

9-Bromo-2-(4-chlorophenyl)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridin-1(2H)-one (3q) Substituents: Chlorophenyl and dimethylpyrrolo groups. Spectroscopic Data: IR peaks at 1705 cm⁻¹ (C=O stretch) and 1H-NMR signals at δ 1.32 ppm (CH₃) .

Amino-Substituted Derivatives

Triazole Derivatives of 9-Bromonoscapine (5f, 5l) Substituents: Triazole-pyridinyl or triazole-benzyl groups. Bioactivity: Demonstrated anticancer activity with IC₅₀ values in micromolar ranges . Comparison: The triazole rings in these compounds may enhance metabolic stability compared to the pyrrolidine group in the main compound, though the latter’s secondary amine could improve solubility.

(S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones Substituents: Pyrimidinyl and aminoethyl groups. Bioactivity: Cytotoxic effects against cancer cell lines via mechanisms akin to PI3K inhibition . Comparison: The aminoethyl side chain offers conformational flexibility, whereas the pyrrolidine group in the main compound may restrict rotation, favoring selective binding.

Bioactivity and Therapeutic Potential

Compound Class Key Bioactivity Mechanism/Target Reference
Main Compound Anticancer (hypothesized) Potential kinase/DNA interaction
3-(3-Bromobenzyl) analogs Antiproliferative Halogen bonding, hydrogen bonding
Triazole-noscapine derivatives Anticancer (e.g., tubulin inhibition) Microtubule disruption
2-Phenylisoquinolin-1(2H)-ones FDA-approved (Duvelisib) PI3Kδ/γ inhibition

Key Differentiators of the Main Compound

Pyrrolidine Moiety : Enhances solubility and enables hydrogen bonding via the secondary amine, unlike bromobenzyl or triazole substituents.

Bromine Position : Position 9 bromination may confer steric effects distinct from position 3 or 4 bromination in other analogs.

Therapeutic Versatility : Structural features align with both kinase inhibitors (e.g., Duvelisib) and DNA-intercalating agents, suggesting dual mechanisms .

Biological Activity

9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including antibacterial and antifungal properties, as well as its mechanism of action and structure-activity relationship (SAR).

Chemical Structure

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₄H₁₃BrN₂O
  • CAS Number : Not specified in the available data.

Antibacterial Properties

Research indicates that compounds with similar structures to 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one exhibit significant antibacterial activity. For instance, pyrrolidine derivatives have shown varying degrees of effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Active Against
Compound A0.0039S. aureus
Compound B0.0048E. coli
Compound C0.0195Bacillus mycoides
Compound D0.039Candida albicans

Studies have demonstrated that the presence of halogen substituents, such as bromine, enhances the bioactivity of these compounds, contributing to their effectiveness against bacterial strains .

Antifungal Activity

In addition to antibacterial effects, certain derivatives have also exhibited antifungal properties. For example, compounds structurally related to 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one have been tested against various fungal strains with notable results.

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (mg/mL)Active Against
Compound E0.0048C. albicans
Compound F0.0098B. mycoides

The mechanism by which these compounds exert their biological effects often involves interaction with bacterial cell membranes or inhibition of essential metabolic pathways. The presence of the pyrrolidine ring and the bromo substituent are believed to play crucial roles in enhancing membrane permeability and disrupting cellular functions.

Case Studies

Several studies have focused on the biological activity of pyrrolidine derivatives similar to 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one:

  • Study on Antimicrobial Properties : A study published in MDPI assessed various pyrrolidine derivatives for their antimicrobial activity, revealing that modifications at specific positions significantly influenced their efficacy .
  • Structure-Activity Relationship Analysis : Research conducted on related compounds indicated that electron-donating and electron-withdrawing groups on the piperidine ring affected antibacterial potency, suggesting a strong SAR correlation .
  • Clinical Relevance : The potential for these compounds in clinical settings was highlighted by their effectiveness against resistant strains of bacteria, making them promising candidates for further development.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the benzo[h]isoquinolin-1(2H)-one core structure in derivatives like 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl} analogs?

  • The benzo[h]isoquinolin-1(2H)-one scaffold can be synthesized via polylithiation followed by condensation with esters. For example, polylithiated intermediates derived from 2-methylbenzoic acid phenylhydrazide react with substituted benzoates to form acylated intermediates, which undergo acid-mediated cyclization to yield the core structure . Electrochemical intramolecular C–H/N–H functionalization has also been reported as a green method, utilizing 95% ethanol as a solvent under metal-free conditions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography is pivotal for unambiguous structural confirmation, as demonstrated in studies of analogous isoquinolin-1(2H)-ones, which revealed triclinic or monoclinic crystal systems with precise bond angles and lengths . NMR spectroscopy (e.g., 1^1H and 13^{13}C) and HPLC (>97% purity verification) are essential for characterizing substituents and assessing purity .

Q. How can researchers evaluate the solubility and stability of this compound under physiological conditions?

  • Solubility : Use spectrophotometric methods (e.g., UV-Vis) in buffers at varying pH levels.
  • Stability : Conduct accelerated degradation studies using HPLC to monitor decomposition under stress conditions (e.g., heat, light, oxidative environments) .

Advanced Research Questions

Q. How do substituents at the 5-position (e.g., pyrrolidin-3-ylamino methyl group) influence anticancer activity, and what optimization strategies are recommended?

  • Substituents at the 3-N position (analogous to the pyrrolidinyl group) significantly impact antiproliferative activity. For example, bulky or electron-withdrawing groups reduce potency, while smaller heterocycles (e.g., thiazolyl, pyrazolyl) enhance activity against cancer cell lines like MDA-MB-468 (breast) and A498 (renal) . Structure-Activity Relationship (SAR) studies combined with molecular docking (using B3LYP/6-31G(d) density functional theory) can guide optimization .

Q. What methodologies resolve contradictions in reported biological activities of isoquinolin-1(2H)-one derivatives with varying substituents?

  • Cross-cell-line profiling : Test compounds across diverse panels (e.g., NCI-60) to identify cell-type-specific effects .
  • Computational modeling : Compare enthalpies of formation (via MOPAC PM6 or Gaussian09) to correlate substituent stability with activity . Contradictions may arise from tautomeric equilibria (e.g., isoquinolin-1(2H)-one ↔ isocoumarin), requiring NMR or X-ray validation .

Q. What role does the pyrrolidin-3-ylamino methyl group play in pharmacokinetic properties, and how can this be investigated?

  • The pyrrolidinyl group may enhance blood-brain barrier penetration due to its basicity. In vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding) are critical. For analogs, substituent bulkiness correlates with reduced clearance, as seen in thiazolylamino derivatives .

Methodological Tables

Key Parameter Recommended Technique Reference
Core structure synthesisPolylithiation + condensation
Structural confirmationX-ray crystallography
Anticancer activity screeningNCI-60 cell line panel
Substituent optimizationB3LYP/6-31G(d) DFT calculations

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